2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one
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Overview
Description
2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H13ClF3N3O3 and its molecular weight is 483.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds with structural similarities, exploring their potential in medicinal chemistry and materials science. For example, the development of new 1,3-disubstituted isoquinolines through a palladium-catalyzed amination of 1-chloroisoquinolines highlights the versatility of similar structures in synthesizing compounds with potential biological activity or as intermediates in organic synthesis (Prabakaran, Manivel, & Khan, 2010).
Potential Biological Activity
Similar compounds have been evaluated for their anti-inflammatory and analgesic properties, suggesting that derivatives of isoquinolin-1(2H)-one could also hold therapeutic potential. This underlines the importance of further research into the biological activities of these compounds and their possible applications in developing new therapeutic agents (Farag et al., 2012).
Materials Science Applications
In the realm of materials science, derivatives containing the isoquinoline unit have been synthesized and characterized for their electroluminescent properties. This suggests that our compound of interest could potentially be utilized in the development of new materials for organic light-emitting diodes (OLEDs) or other electronic devices, showcasing the broad applicability of such molecular frameworks (Xiong et al., 2016).
Antimicrobial Potential
The synthesis and antimicrobial evaluation of new quinazolines and related structures indicate that compounds incorporating elements of the queried structure could possess valuable antibacterial and antifungal properties. This highlights the importance of such compounds in addressing the ongoing need for new antimicrobial agents, particularly in the face of rising antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without a known target, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound is likely metabolized in the liver, with potential excretion routes including renal and biliary elimination .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects in various disease states .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O3/c25-15-7-9-16(10-8-15)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-34-22)14-5-11-17(12-6-14)33-24(26,27)28/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMQIZWRKUHGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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